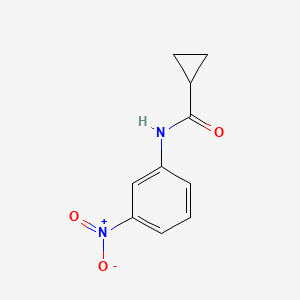

![molecular formula C16H18N4O B5578589 3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction 3-Imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile belongs to a class of compounds known for their complex heterocyclic structures. These compounds are significant in the field of organic chemistry due to their potential applications in various domains, including pharmaceuticals and materials science.

Synthesis Analysis The synthesis of similar compounds involves intricate chemical reactions. For instance, the compound 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile was synthesized using N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (Petrova et al., 2023).

Molecular Structure Analysis The molecular structure of these compounds is typically characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. For example, the study of hexahydroazocino[4,3-b]indoles provides insights into the molecular structure through X-ray method, demonstrating the complexity and specificity of these molecules (Street et al., 1987).

Chemical Reactions and Properties These compounds exhibit diverse chemical reactivity. For instance, 8-Amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles react differently with acetic anhydride depending on the solvent, leading to various products (Belikov et al., 2016).

Physical Properties Analysis The physical properties of such compounds, including their solubility, melting points, and crystal structure, are often analyzed to understand their potential applications. For example, the crystalline structure of related compounds like 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile has been studied to understand intermolecular interactions (Vimala et al., 2016).

Chemical Properties Analysis The chemical properties of these compounds, like reactivity with various reagents and stability under different conditions, are crucial for their practical applications. For instance, reactions of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile with different amines and reagents have been studied to explore the chemical versatility of such compounds (El-Dean et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound has been involved in the synthesis of various heterocyclic derivatives, showcasing its versatility in chemical reactions. For instance, 8-Amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles reacted with acetic anhydride, resulting in different products based on the solvent used, demonstrating the compound's potential in generating diverse chemical structures (Belikov et al., 2016).

Anticancer Activity Evaluation

The compound's derivatives have also been evaluated for anticancer activity, indicating its potential in medicinal chemistry. A study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those related to the compound , and screened them for anticancer activity, revealing promising results against various cancer cell lines (Kumar et al., 2013).

Heterocyclic Compound Synthesis

The compound serves as a starting material for synthesizing a variety of heterocyclic compounds. One example includes its use in the synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines, highlighting its role in generating complex molecular architectures with potential pharmacological applications (El-Dean et al., 2008).

Nucleophilic Substitution Reactions

It also participates in nucleophilic substitution reactions, leading to a variety of functionalized molecules. This versatility in reactions underlines its utility in organic synthesis and drug discovery processes (Kalogirou & Koutentis, 2014).

Synthesis of Oxazole Derivatives

Furthermore, the compound has been used in the synthesis of oxazole derivatives, showcasing its utility in creating compounds with potential biological activities. The study involved the synthesis of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, demonstrating its role in generating novel heterocyclic compounds (Chumachenko et al., 2011).

Propiedades

IUPAC Name |

1-imino-3-morpholin-4-yl-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c17-10-12-15(19-5-7-21-8-6-19)14-9-11-3-1-2-4-13(11)20(14)16(12)18/h9,18H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJYQYHNBKDSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C3N2C(=N)C(=C3N4CCOCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-imino-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)